molecular formula C7H10ClN3O B8549526 3-(4-Chloro-pyrimidin-2-ylamino)-propan-1-ol

3-(4-Chloro-pyrimidin-2-ylamino)-propan-1-ol

Cat. No. B8549526
M. Wt: 187.63 g/mol
InChI Key: GDYVMLLZZGXFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-pyrimidin-2-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-pyrimidin-2-ylamino)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-pyrimidin-2-ylamino)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

3-[(4-chloropyrimidin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C7H10ClN3O/c8-6-2-4-10-7(11-6)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11)

InChI Key

GDYVMLLZZGXFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)NCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 99.8 g (0.670 mol) 2,4-dichloropyrimidine, 52.8 g (0.703 mol) 3-amino-propan-1-ol and 135.6 g (1.34 mol) triethylamine was stirred at room temperature for 12 h. The residue was treated with a mixture of 500 ml saturated sodium carbonate solution and 1000 ml ethyl acetate. The organic phase dried (sodium sulphate) and evaporated to give an oil that solidified in the refrigerator overnight. The material was extracted with 200 ml ethyl acetate and the soluble fraction containing the 2-isomer evaporated (the 4-isomer remains insoluble in ethyl acetate). Chromatography on silica (ethyl acetate) gave 28.9 g (23%) of 3-(4-Chloro-pyrimidin-2-ylamino)-propan-1-ol.
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99.8 g
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52.8 g
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135.6 g
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500 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

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